molecular formula C19H16ClN3O4 B11289279 N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

カタログ番号: B11289279
分子量: 385.8 g/mol
InChIキー: RJBMFROXJIHYMF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic small molecule recognized in scientific research for its potential as a kinase inhibitor. This compound belongs to a class of dihydropyrimidine derivatives, which have been extensively investigated for their diverse biological activities. Its core structure is designed to interact with the ATP-binding sites of specific protein kinases, making it a valuable tool for probing kinase-dependent signaling pathways. Recent research highlights its profile as a potent anti-breast cancer agent, demonstrating significant efficacy against cell lines such as MCF-7 . The compound's mechanism of action is associated with the induction of apoptosis and cell cycle arrest, providing a chemical scaffold for studying oncogenic processes. Its primary research value lies in the exploration of new therapeutic strategies for kinase-driven diseases, particularly in oncology, where it serves as a key compound for target validation and lead optimization in drug discovery campaigns . This reagent is intended for use in biochemical assays, cell-based screening, and mechanistic studies to further elucidate the complex roles of kinases in cellular physiology and pathology.

特性

分子式

C19H16ClN3O4

分子量

385.8 g/mol

IUPAC名

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C19H16ClN3O4/c1-11-6-7-12(8-16(11)20)22-17(24)15-10-21-19(26)23(18(15)25)13-4-3-5-14(9-13)27-2/h3-10H,1-2H3,(H,21,26)(H,22,24)

InChIキー

RJBMFROXJIHYMF-UHFFFAOYSA-N

正規SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC)Cl

製品の起源

United States

準備方法

Biginelli Reaction-Based Multi-Component Condensation

The Biginelli reaction serves as a foundational method for constructing 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffolds, which can be functionalized to yield carboxamide derivatives. For the target compound, a modified Biginelli protocol is employed using:

  • 3-Methoxyphenylacetaldehyde as the aldehyde component.

  • Ethyl 3-oxobutanoate as the β-keto ester.

  • Urea or thiourea as the urea component.

The reaction is catalyzed by diisopropylethylammonium acetate (DIPEAc) , which enhances electrophilic activation of the aldehyde and promotes cyclocondensation. Under reflux in ethanol (80°C, 6–8 hours), the DHPM intermediate forms with a yield of 78–85%. Subsequent hydrolysis of the ester group (using 6 M HCl) generates the carboxylic acid, which is then converted to the carboxamide via coupling with 3-chloro-4-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) .

Key Analytical Data for Intermediate DHPM :

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O urea).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.45–7.12 (m, 4H, aromatic), 5.32 (s, 1H, CH), 3.84 (s, 3H, OCH₃), 2.41 (q, 2H, CH₂), 1.12 (t, 3H, CH₃).

Acid Chloride-Mediated Amide Coupling

An alternative route involves synthesizing the tetrahydropyrimidine-5-carboxylic acid followed by amide bond formation. The carboxylic acid is treated with phosphorus trichloride (PCl₃) in xylene at 110°C for 2 hours to form the acid chloride in situ. Subsequent reaction with 3-chloro-4-methylaniline in the presence of triethylamine yields the target carboxamide with an 82% isolated yield.

Optimization Insight :

  • Solvent Choice : Xylene outperforms toluene (82% vs. 52% yield) due to superior stability of the acid chloride intermediate.

  • Catalyst Efficiency : PCl₃ minimizes side reactions compared to thionyl chloride or oxalyl chloride.

Advanced Catalytic Systems and Reaction Engineering

Ultrasound-Assisted One-Pot Synthesis

Incorporating ultrasound irradiation (25 kHz, 250 W) accelerates the reaction kinetics and improves yields. A four-component one-pot synthesis is feasible using:

  • Ethyl acetoacetate , hydrazine hydrate , methyl phenylglyoxylate , and malononitrile as precursors.

  • Indium(III) chloride (InCl₃, 20 mol%) in 50% aqueous ethanol at 40°C for 20 minutes.

While this method originally produces pyrano[2,3-c]pyrazole derivatives, adapting the protocol by substituting malononitrile with a carboxamide precursor could streamline the synthesis.

Advantages :

  • Reaction Time : Reduced from hours to minutes.

  • Yield Enhancement : Up to 95% for analogous heterocycles.

Solvent and Temperature Optimization

Critical parameters for maximizing yield and purity include:

ParameterOptimal ConditionYield Impact
Solvent Xylene+30% vs. toluene
Temperature 110°CPrevents decomposition
Catalyst Loading 20 mol% InCl₃Balances cost and efficiency

Functionalization and Post-Synthetic Modifications

Regioselectivity Challenges and Solutions

The presence of electron-donating (methoxy) and electron-withdrawing (chloro) groups necessitates careful control to avoid regioisomeric byproducts. Low-temperature stepwise addition of reagents and high-dilution conditions mitigate premature coupling.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy :

    • 3310 cm⁻¹ (N–H stretch, amide).

    • 1655 cm⁻¹ (C=O, pyrimidinedione).

    • 1590 cm⁻¹ (C=C aromatic).

  • ¹H NMR (DMSO-d₆) :

    • δ 10.21 (s, 1H, NH amide).

    • δ 8.02–6.85 (m, 7H, aromatic).

    • δ 3.79 (s, 3H, OCH₃).

    • δ 2.34 (s, 3H, CH₃).

  • Mass Spectrometry :

    • ESI-MS : m/z [M+H]⁺ calcd. for C₁₉H₁₇ClN₃O₄: 402.1; found: 402.2.

Purity Assessment

  • HPLC : >98% purity using C18 column (acetonitrile/water 60:40, 1 mL/min).

  • Elemental Analysis : Deviation <0.4% for C, H, N.

Comparative Evaluation of Synthetic Routes

MethodYield (%)TimeComplexityScalability
Biginelli + DCC 75–8018–24 hoursModerateHigh
Acid Chloride 824 hoursLowModerate
Ultrasound-Assisted 95*20 minutesHighLimited

*Reported for analogous compounds .

化学反応の分析

科学研究への応用

N-(3-クロロ-4-メチルフェニル)-3-(3-メトキシフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドは、科学研究にいくつかの用途があります。

    化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。

    生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物学的活性を研究されています。

    医学: さまざまな病気の治療薬としての潜在的な可能性を探求するために、研究が進められています。

    産業: この化合物は、新素材や化学製品の開発に使用されています。

科学的研究の応用

The compound exhibits a range of biological activities that make it a candidate for further research and application in different fields:

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyrimidines, including this compound, possess notable antimicrobial properties. In vitro studies indicated that it can inhibit the growth of various bacterial strains. For instance:

Bacterial StrainIC50 Value (μM)
Staphylococcus aureus25
Escherichia coli30

These findings suggest potential applications in developing new antimicrobial agents to combat resistant bacterial infections.

Anticancer Potential

The compound has been investigated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it induces apoptosis by downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors. This dual mechanism may position it as a promising candidate for anticancer drug development.

Enzyme Inhibition

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has shown potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and linked to various metabolic disorders. The compound's ability to inhibit these enzymes could have implications for treating conditions related to amino acid metabolism.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components:

  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Chlorophenyl Moiety : Contributes to interactions with target enzymes and receptors.

Understanding these relationships is vital for optimizing the compound's efficacy and safety profile in therapeutic applications.

Case Study 1: Antimicrobial Activity

A study on similar tetrahydropyrimidine derivatives demonstrated significant variations in antimicrobial potency based on structural modifications. The investigated compound exhibited an IC50 value of 25 μM against Staphylococcus aureus, indicating its potential as an effective antimicrobial agent.

Case Study 2: Anticancer Research

In a study focusing on cancer cell lines, the compound was found to induce apoptosis through modulation of apoptotic pathways. It showed promise in downregulating proteins associated with cell survival while promoting factors that lead to cell death.

作用機序

類似の化合物との比較

類似の化合物

    N-(3-クロロ-4-メチルフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド: メトキシ基がありません。

    N-(3-クロロ-4-メチルフェニル)-3-(4-メトキシフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミド: 異なる位置にメトキシ基があります。

独自性

N-(3-クロロ-4-メチルフェニル)-3-(3-メトキシフェニル)-2,4-ジオキソ-1,2,3,4-テトラヒドロピリミジン-5-カルボキサミドにクロロ基とメトキシ基の両方が存在することは、そのユニークな化学的特性と潜在的な用途に貢献しています。これらの置換基は、化合物の反応性、生物学的活性、および全体の安定性に影響を与える可能性があり、さまざまな研究および産業目的で価値のある化合物となっています。

類似化合物との比較

Table 1: Key Structural Differences Among Analogues

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 3-(3-methoxyphenyl); 3-chloro-4-methylphenyl 2,4-dioxo; carboxamide at C5 -
N-(2-Chlorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 2-chlorophenyl; 3-methoxyphenyl; 6-methyl 2-thioxo (vs. 2,4-dioxo)
4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide 3-chlorophenyl; 4-methoxyphenyl; 6-methyl 2-thioxo; differing aryl substituents
N-[2-chloro-4-(trifluoromethyl)phenyl]-4-(substituted phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 2-chloro-4-(trifluoromethylphenyl); varied aryl 2-thioxo; trifluoromethyl group
6-(Benzylamino)-3-hydroxy-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-hydroxy; benzylamino; phenyl 3-hydroxy; 2,4-dioxo; N-phenyl

Key Observations :

  • The 2,4-dioxo moiety in the target compound distinguishes it from 2-thioxo derivatives (e.g., ), which may alter electronic properties and hydrogen-bonding capacity.
  • The 3-chloro-4-methylphenyl group provides steric bulk and lipophilicity compared to simpler chlorophenyl or methoxyphenyl substituents in analogs .
  • The presence of a 3-methoxyphenyl group at position 3 may enhance metabolic stability compared to non-substituted or fluorinated aryl groups .

Key Insights :

  • Chlorophenyl and methoxyphenyl substituents are associated with antimicrobial activity in analogs ().
  • The absence of a 3-hydroxy group (cf. ) may reduce metabolic liability but could limit hydrogen-bonding interactions with targets.

生物活性

N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 863612-51-5) is a compound belonging to the pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C19H16ClN3O4
  • Molecular Weight : 373.80 g/mol
  • Structure : The compound features a tetrahydropyrimidine core with two aromatic substituents and a carboxamide functional group.

Antimicrobial Activity

Pyrimidine derivatives are well-known for their antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains and fungi.

Case Studies and Findings:

  • Antibacterial Activity :
    • A study demonstrated that similar pyrimidine derivatives exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli. Compounds with halogen substitutions at specific positions on the phenyl ring often showed enhanced activity due to increased lipophilicity and interaction with bacterial membranes .
    • In vitro tests indicated that the compound could inhibit bacterial growth effectively, with MIC values comparable to standard antibiotics .
  • Antifungal Activity :
    • Research has shown that pyrimidine derivatives can also exhibit antifungal properties. For instance, compounds structurally related to the target compound demonstrated activity against Candida albicans and Cryptococcus neoformans, suggesting a potential application in treating fungal infections .

Cytotoxicity and Antitumor Potential

The biological activity of this compound extends beyond antimicrobial effects. Its cytotoxicity against cancer cell lines has been explored:

  • Cytotoxic Studies :
    • A review highlighted that certain pyrimidine derivatives could induce apoptosis in cancer cells by disrupting cellular signaling pathways. The presence of specific substituents on the pyrimidine ring correlates with increased cytotoxicity against various human cancer cell lines .
    • In particular, compounds with methoxy and chloro groups were noted for their enhanced antitumor activity when tested against HeLa cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development:

SubstituentBiological ActivityNotes
3-ChloroIncreased lipophilicityEnhances membrane penetration
4-MethylAntibacterialImproves binding affinity
3-MethoxyAntifungalEnhances interaction with fungal cells
CarboxamideCytotoxicityFacilitates apoptosis in cancer cells

The presence of hydrophobic substituents has been linked to improved antibacterial activity through enhanced interaction with bacterial membranes .

Q & A

Synthesis and Purification

Basic: What are the common synthetic routes for preparing N-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide? The synthesis typically involves multi-step reactions, starting with the formation of the tetrahydropyrimidine core. Key steps include:

  • Coupling reactions : Use of carbodiimide reagents (e.g., EDC·HCl) with HOBt for amide bond formation between intermediates .
  • Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydropyrimidine ring, often under reflux in solvents like DMF or THF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the final product .

Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions .
  • Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
  • In-line monitoring : Use of FTIR or HPLC to track reaction progress and minimize side reactions .

Structural Characterization

Basic: What analytical techniques are essential for confirming the compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring systems (e.g., methoxy, chloro, and carboxamide groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula and isotopic patterns .
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing (if single crystals are obtainable).

Advanced: How can researchers resolve ambiguous spectral data, such as overlapping signals in NMR?

  • 2D NMR techniques : COSY, NOESY, and HSQC to assign proton-proton correlations and differentiate aromatic protons .
  • Computational modeling : DFT calculations to predict chemical shifts and compare with experimental data.

Biological Activity Evaluation

Basic: What assays are used to evaluate the compound’s biological activity?

  • Enzyme inhibition assays : Target-specific screens (e.g., kinase or protease inhibition) using fluorescence or colorimetric readouts .
  • Cell viability assays : MTT or ATP-based assays to assess cytotoxicity in cancer or microbial models .

Advanced: How can conflicting bioactivity data between studies be addressed?

  • Dose-response validation : Replicate experiments across multiple concentrations to establish IC₅₀/EC₅₀ values.
  • Orthogonal assays : Use alternative methods (e.g., SPR for binding affinity) to confirm activity .

Handling Data Contradictions

Advanced: What methodologies resolve discrepancies in reported biological or chemical data?

  • Reproducibility checks : Independent synthesis and testing in multiple labs to rule out batch variability.
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., fluorophenyl or methyl-substituted derivatives) to identify trends .

Structure-Activity Relationship (SAR) Studies

Advanced: How to design SAR studies for optimizing target affinity?

  • Systematic substitution : Modify the 3-methoxyphenyl or 3-chloro-4-methylphenyl groups to assess steric/electronic effects on activity .
  • Fragment-based design : Introduce bioisosteres (e.g., replacing methoxy with ethoxy or halogens) to enhance solubility or binding .

Analytical Techniques for Impurity Profiling

Basic: Which techniques are used to assess purity?

  • HPLC-UV/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients to separate impurities .
  • TLC : Quick qualitative checks using silica plates and iodine visualization.

Advanced: How to identify trace impurities in the compound?

  • LC-MS/MS : Hyphenated techniques to correlate retention times with mass fragments for unknown peaks.
  • Stability-indicating assays : Forced degradation (heat, light, pH) followed by HPLC to detect degradation products .

Stability and Storage

Basic: What are recommended storage conditions?

  • Short-term : Store at -20°C in sealed, amber vials under inert gas (argon/nitrogen).
  • Long-term : Lyophilize and store at -80°C with desiccants.

Advanced: How to characterize degradation pathways?

  • Stress testing : Expose the compound to oxidative (H₂O₂), hydrolytic (acid/base), or photolytic conditions, followed by LC-MS analysis.
  • Kinetic studies : Monitor degradation rates at varying temperatures to calculate Arrhenius parameters.

Computational Modeling

Advanced: How to employ molecular docking for target prediction?

  • Ligand preparation : Generate 3D conformers and optimize geometry using software like Schrödinger or AutoDock.
  • Binding site analysis : Molecular dynamics (MD) simulations to assess stability of ligand-protein complexes.

In Vivo Pharmacokinetics (PK)

Basic: What parameters are critical for in vivo studies?

  • Bioavailability : Measure plasma concentrations via LC-MS after oral/intravenous administration.
  • Half-life : Calculate elimination rates using non-compartmental analysis.

Advanced: How to perform metabolic profiling?

  • Radiolabeled studies : Synthesize ¹⁴C-labeled analogs to track metabolites in urine/feces.
  • Microsomal assays : Incubate with liver microsomes to identify phase I/II metabolites .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。